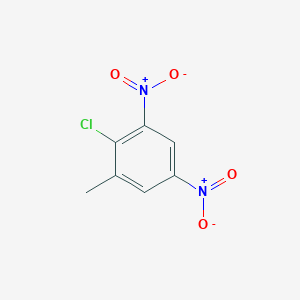

2-Chloro-1-methyl-3,5-dinitrobenzene

Description

Significance of Nitroaromatic Compounds in Advanced Synthetic Methodologies

The importance of nitroaromatic compounds in modern synthetic strategies is multifaceted. They serve as foundational materials for producing a diverse range of chemicals, including pharmaceuticals, dyes, pesticides, and polymers. nih.gov The electron-withdrawing nature of the nitro group is central to their utility. This property facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic methodology for creating highly functionalized aromatic systems. wikipedia.org In these reactions, a nucleophile displaces a leaving group (often a halide) on the aromatic ring, a process made possible by the ability of the ortho/para nitro groups to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

Furthermore, the nitro group itself is a versatile functional group that can be transformed into other important functionalities. mdpi-res.com Most notably, the reduction of a nitro group provides a reliable route to the corresponding primary amine (—NH₂). This transformation is fundamental to the synthesis of anilines, which are precursors to a vast number of dyes (such as azo dyes), pharmaceuticals, and agrochemicals. The ability to introduce a nitrogen atom onto an aromatic ring via nitration and subsequently convert it into an amino group is a powerful tool in synthetic organic chemistry. This two-step process offers a level of control and accessibility that is often difficult to achieve through direct amination methods. Consequently, nitroaromatics are indispensable intermediates in multi-step syntheses, providing a gateway to a wide range of nitrogen-containing target molecules. researchgate.net

Historical Context of Research on Dinitrobenzene Derivatives

The study of nitroaromatic compounds is deeply rooted in the history of modern organic chemistry, with their development being closely linked to the rise of the chemical industry in the 19th century. The synthesis of nitrobenzene, one of the simplest nitroaromatics, dates back to the early 1800s. The subsequent development of nitration techniques, using mixtures of nitric and sulfuric acids, allowed for the introduction of multiple nitro groups onto an aromatic ring, leading to the synthesis of dinitrobenzene and trinitrobenzene derivatives. youtube.comyoutube.com

Early research into these compounds was heavily driven by their practical applications. For instance, picric acid (2,4,6-trinitrophenol) was first prepared in 1771 and was initially used as a yellow dye. nih.gov Its explosive properties were later recognized, making it one of the first high explosives used in military applications. nih.gov Similarly, 2,4,6-trinitrotoluene (B92697) (TNT) became a widely manufactured and stable explosive. nih.gov These applications spurred significant research into the nitration of benzene (B151609), toluene (B28343), and other aromatics, leading to a deeper understanding of the reactivity and properties of dinitro and trinitro derivatives. The discovery that nitro groups could activate adjacent halogens toward substitution opened new avenues for the synthesis of dyes and other fine chemicals, establishing dinitrobenzene derivatives as crucial industrial intermediates. researchgate.netquora.com

Role of 2-Chloro-1-methyl-3,5-dinitrobenzene as a Key Intermediate in Complex Organic Synthesis

This compound, also known as 2-chloro-3,5-dinitrotoluene, is a prime example of a highly activated nitroaromatic compound that serves as a valuable intermediate in organic synthesis. nih.gov Its chemical structure features a toluene ring substituted with two nitro groups and a chlorine atom. The strategic placement of the functional groups makes this molecule particularly useful. The chlorine atom at the 2-position is ortho to one nitro group (at position 3) and para to the other (at position 5). This arrangement provides powerful activation for nucleophilic aromatic substitution (SNAr), making the chlorine atom an excellent leaving group. quora.com

The core utility of this compound lies in its ability to react with a wide range of nucleophiles to build more complex molecular architectures. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate (a Meisenheimer complex). The strong electron-withdrawing capacity of the two nitro groups delocalizes this negative charge, lowering the activation energy for the reaction and facilitating the subsequent expulsion of the chloride ion to yield the final substituted product.

This reactivity allows chemists to introduce various functionalities onto the dinitrotoluene scaffold. For example, reaction with amines (R-NH₂) leads to the formation of N-substituted 2-amino-1-methyl-3,5-dinitrobenzene derivatives. Similarly, reactions with alkoxides (R-O⁻) or thiolates (R-S⁻) can be used to synthesize the corresponding ethers and thioethers, respectively. This versatility makes this compound a key building block for synthesizing target molecules in fields such as medicinal chemistry, agrochemicals, and materials science, where substituted dinitrotoluene moieties are required. researchgate.netnbinno.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2-Chloro-3,5-dinitrotoluene | nih.gov |

| CAS Number | 18905-50-5 | nih.govchemicalbook.com |

| Molecular Formula | C₇H₅ClN₂O₄ | nih.govguidechem.com |

| Molecular Weight | 216.58 g/mol | nih.gov |

| Monoisotopic Mass | 215.9937843 Da | nih.govguidechem.com |

| Topological Polar Surface Area | 91.6 Ų | nih.govguidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Complexity | 249 | nih.govguidechem.com |

Table 2: Illustrative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Reactant | Nucleophile (Nu⁻) | General Product Structure | Product Class |

| This compound | R-NH₂ (Amine) | 2-(Alkyl/Arylamino)-1-methyl-3,5-dinitrobenzene | Substituted Aniline (B41778) |

| This compound | R-O⁻ (Alkoxide) | 2-(Alkoxy/Aryloxy)-1-methyl-3,5-dinitrobenzene | Aryl Ether |

| This compound | R-S⁻ (Thiolate) | 2-(Alkyl/Arylthio)-1-methyl-3,5-dinitrobenzene | Aryl Thioether |

| This compound | N₃⁻ (Azide) | 2-Azido-1-methyl-3,5-dinitrobenzene | Aryl Azide |

| This compound | N₂H₄ (Hydrazine) | 2-Hydrazinyl-1-methyl-3,5-dinitrobenzene | Aryl Hydrazine (B178648) |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMUNKFQIKDUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303652 | |

| Record name | 2-Chloro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18905-50-5 | |

| Record name | Benzene,5-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159598 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3,5-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Classical Nitration Approaches to 2-Chloro-1-methyl-3,5-dinitrobenzene

The direct dinitration of 1-Chloro-2-methylbenzene (o-Chlorotoluene) stands as the most conventional method for synthesizing this compound. This process involves the introduction of two nitro groups onto the benzene (B151609) ring through electrophilic aromatic substitution.

The nitration of o-chlorotoluene is a multi-step process that can yield a variety of mono- and di-nitrated isomers. The successful synthesis of the target this compound isomer hinges on a comprehensive understanding of the reaction's regioselectivity and the precise control of reaction parameters.

The nitration is typically carried out using a potent nitrating agent known as mixed acid, which is a combination of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The role of sulfuric acid is crucial as it acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Optimization of the mixed acid system is critical for maximizing the yield of the desired dinitro compound while minimizing the formation of unwanted byproducts. Key parameters for optimization include the molar ratio of nitric acid to the organic substrate and the concentration and ratio of sulfuric acid. For dinitration, more forcing conditions are required than for mononitration, often involving the use of fuming nitric acid or oleum (B3057394) (fuming sulfuric acid) to increase the concentration of the nitronium ion.

Table 1: Typical Conditions for Dinitration of Aromatic Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Nitrating Agent | Mixed Acid (Fuming HNO₃ / H₂SO₄ or Oleum) | Generate a high concentration of nitronium ions (NO₂⁺) for the second nitration step. |

| Acid Ratio (H₂SO₄:HNO₃) | High H₂SO₄ content | Promotes the formation of NO₂⁺ and absorbs the water generated during the reaction. |

| Temperature | Elevated (e.g., >100°C) | Provides the necessary activation energy for the introduction of the second deactivating nitro group. |

| Reaction Time | Several hours | To ensure the completion of the dinitration reaction. |

Note: Specific optimal conditions for this compound are proprietary and vary by manufacturer, but the principles outlined are generally applicable.

The directing effects of the substituents on the o-chlorotoluene ring dictate the position of the incoming nitro groups. Both the methyl (-CH₃) group and the chlorine (-Cl) atom are ortho-, para- directors. However, the methyl group is an activating group, increasing the rate of electrophilic substitution, while the chlorine atom is a deactivating group.

During the first nitration, the electrophile (NO₂⁺) is directed to the positions ortho and para to the activating methyl group and the deactivating chloro group. This leads to a mixture of mononitrated isomers, primarily 2-chloro-6-nitrotoluene (B1664060) and 2-chloro-4-nitrotoluene (B140621), with 2-chloro-5-nitrotoluene (B86962) also forming.

The introduction of the second nitro group is more challenging because the first nitro group is a strong deactivating group and a meta-director. Starting from the major mononitrated isomers:

Nitration of 2-chloro-6-nitrotoluene: The existing nitro group directs meta to itself (to positions 4 and 2), while the methyl and chloro groups direct ortho- and para-. The position meta to the nitro group and para to the methyl group (position 4) is sterically hindered. The position meta to the nitro group and ortho to the methyl group (position 5) becomes a key site for the second nitration.

Nitration of 2-chloro-4-nitrotoluene: The existing nitro group directs meta to itself (to positions 2 and 6), which are already substituted or sterically hindered.

To achieve the desired 3,5-dinitro substitution pattern, the reaction must proceed through a pathway where the directing effects align to favor these positions. The first nitro group must enter at a position that activates the 3 and 5 positions for the subsequent nitration. The formation of 2-chloro-1-methyl-3-nitrotoluene as an intermediate, although less favored in the initial step, would readily lead to the 3,5-dinitro product, as the existing nitro group would direct the second nitro group to the 5-position (meta), which is also activated by the ortho-position of the methyl group. Controlling the initial nitration to favor intermediates that lead to the 3,5-dinitro product is a key challenge.

Nitration reactions are highly exothermic, and effective temperature control is paramount to ensure safety and selectivity. Uncontrolled temperature increases can lead to the formation of undesired byproducts, including oxidized species and other dinitro isomers, and increase the risk of runaway reactions.

A common strategy to enhance yield and maintain control is the slow, controlled addition of the nitrating agent to the substrate or vice-versa. This allows the heat generated by the reaction to be effectively dissipated. The reaction is often carried out in a jacketed reactor with a cooling system.

Table 2: Yield Enhancement Parameters

| Strategy | Implementation | Rationale |

|---|---|---|

| Temperature Control | Maintaining a specific temperature range (e.g., stepwise increase) | Prevents side reactions and ensures selectivity for the desired isomer. Lower temperatures for the first nitration, higher for the second. |

| Controlled Addition | Slow, dropwise addition of mixed acid to the substrate | Manages the exothermic nature of the reaction, preventing temperature spikes and byproduct formation. |

| Agitation | Efficient stirring of the reaction mixture | Ensures homogeneity, improves heat transfer, and promotes contact between reactants. |

Nitration of 1-Chloro-2-methylbenzene (o-Chlorotoluene)

Alternative and Sequential Synthesis Routes

Beyond the direct dinitration of o-chlorotoluene, alternative synthetic pathways can be devised. These often involve changing the order of the chlorination and nitration steps to influence the final substitution pattern.

An alternative approach involves performing the nitration and chlorination reactions in a different sequence. For instance, one could start with a dinitrotoluene isomer and subsequently introduce the chlorine atom.

A hypothetical but chemically logical route would be the chlorination of 3,5-dinitrotoluene. In this case, the two meta-directing nitro groups would deactivate the ring but would direct an incoming electrophile (such as Cl⁺ from Cl₂/FeCl₃) to the 2-, 4-, or 6-positions. The chlorination at the 2-position would yield the desired this compound. However, this reaction is challenging due to the strong deactivation of the ring by two nitro groups, likely requiring harsh reaction conditions.

Another sequential strategy could involve the nitration of toluene (B28343) to 3-nitrotoluene (B166867), followed by chlorination, and then a final nitration. The challenge in this route lies in controlling the initial nitration of toluene, which strongly favors the ortho and para isomers over the meta isomer.

Research has also explored the chlorination of other dinitrotoluene isomers. For example, the chlorination of 2,4-dinitrotoluene (B133949) in a mixture of sulfuric acid and nitric acid has been shown to yield 6-chloro-2,4-dinitrotoluene, demonstrating the viability of chlorinating a dinitrated toluene ring, although this specific reaction does not produce the target this compound. rsc.org

Derivatization from Related Halonitrobenzene Precursors

The synthesis of this compound is primarily achieved through the nitration of monochlorinated toluene derivatives. The regioselectivity of the nitration is dictated by the directing effects of the chloro and methyl substituents on the aromatic ring. A common precursor for this synthesis is 2-chlorotoluene (B165313) (o-chlorotoluene).

The reaction pathway typically involves a two-step nitration process. In the first step, 2-chlorotoluene is mononitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of isomers, primarily 2-chloro-4-nitrotoluene and 2-chloro-6-nitrotoluene, due to the ortho- and para-directing effects of the methyl and chloro groups. prepchem.com

Subsequent dinitration of the resulting mixture of monochloronitrotoluenes under more stringent conditions (e.g., using stronger nitrating agents or higher temperatures) leads to the formation of this compound. The introduction of the second nitro group is directed by the existing substituents.

Alternatively, the synthesis can commence from 3-nitrotoluene (m-nitrotoluene). Chlorination of 3-nitrotoluene can yield 2-chloro-3-nitrotoluene. The nitro group is a meta-director, while the methyl group is an ortho-, para-director. The chlorine atom is then introduced at a position influenced by these groups. Subsequent nitration of this intermediate would then lead to the desired this compound. quora.com

| Starting Material | Intermediate(s) | Reaction Type |

|---|---|---|

| 2-Chlorotoluene | 2-Chloro-4-nitrotoluene / 2-Chloro-6-nitrotoluene | Electrophilic Aromatic Substitution (Nitration) |

| 3-Nitrotoluene | 2-Chloro-3-nitrotoluene | Electrophilic Aromatic Substitution (Chlorination), followed by Nitration |

Impurity Formation in Synthetic Processes

Analysis of Byproduct Formation (e.g., 2-chloro-1-methyl-4,6-dinitrobenzene)

A significant challenge in the synthesis of this compound is the concurrent formation of positional isomers. The directing effects of the chloro and methyl groups are not perfectly selective, leading to a mixture of dinitrated products.

During the dinitration of the intermediate mixture of 2-chloro-4-nitrotoluene and 2-chloro-6-nitrotoluene, other isomers are inevitably formed. A key potential byproduct is 2-chloro-1-methyl-4,6-dinitrobenzene. The formation of this and other isomers is a direct consequence of the electrophilic substitution on the benzene ring, where the incoming nitro groups can attach to various available positions, guided by the activating and deactivating properties of the existing substituents.

The analysis of these byproducts is crucial for quality control and is typically performed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods allow for the separation and quantification of the desired product from its isomers. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are then used to confirm the identity of the isolated impurities. scielo.org.mx

| Impurity Name | Molecular Formula | Origin |

|---|---|---|

| 2-Chloro-1-methyl-4,6-dinitrobenzene | C₇H₅ClN₂O₄ | Dinitration of 2-chlorotoluene derived mononitro isomers |

| 4-Chloro-1-methyl-2,6-dinitrobenzene | C₇H₅ClN₂O₄ | Dinitration of 4-chlorotoluene |

| Other chlorodinitrotoluene isomers | C₇H₅ClN₂O₄ | Side reactions during nitration |

Control of Impurity Profiles in Pilot Plant Production

The control of impurity profiles is a critical aspect when scaling up the synthesis of this compound from the laboratory to a pilot plant. The primary goal is to maximize the yield of the desired isomer while minimizing the formation of byproducts. This is achieved through careful optimization of reaction conditions.

Key parameters that influence the impurity profile include:

Reaction Temperature: Controlling the temperature at each stage of the nitration can influence the regioselectivity of the reaction.

Reaction Time: A longer reaction time may lead to the formation of over-nitrated or oxidized byproducts.

Addition Rate: The rate at which reactants are added can impact local concentrations and temperature, thereby affecting selectivity.

Once the synthesis is complete, the crude product mixture must be purified to isolate this compound. Due to the similar physical properties of the isomeric impurities, purification can be challenging. Fractional crystallization is a common technique used to separate isomers based on differences in their solubility and melting points. Chromatographic methods, while effective, may be less economically viable for large-scale production.

The development of a robust impurity control strategy is essential for ensuring the quality and consistency of the final product in a pilot plant setting. This involves establishing specifications for raw materials, defining critical process parameters, and implementing effective analytical methods for monitoring the impurity profile throughout the manufacturing process.

Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides activated by strong electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org In this process, a nucleophile first attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In the second, usually rapid, step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product. libretexts.org

The presence of strong electron-withdrawing groups is a prerequisite for a facile SNAr reaction. libretexts.org In 2-Chloro-1-methyl-3,5-dinitrobenzene, the two nitro (–NO₂) groups are powerful activators. These groups reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by a nucleophile. youtube.com

The activating influence of the nitro groups is most effective when they are positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the intermediate onto the oxygen atoms of the nitro group. masterorganicchemistry.comyoutube.com In the case of this compound, the nitro groups are in the meta positions relative to the chlorine leaving group. While ortho and para positioning provides superior stabilization through resonance, meta-positioned nitro groups still exert a strong activating effect through their powerful inductive electron withdrawal (–I effect), which significantly stabilizes the negative charge of the Meisenheimer complex. nih.gov This stabilization, although less pronounced than in 2,4-dinitro systems, is sufficient to allow the reaction to proceed at reasonable rates. libretexts.org

The rate of an SNAr reaction is influenced by the nature of the leaving group. The reaction mechanism involves two steps: nucleophilic attack and leaving group departure. researchgate.net If the initial attack of the nucleophile is the rate-determining step, the electronegativity of the leaving group is more important than its stability as an anion. A more electronegative halogen, like fluorine, polarizes the C–X bond, making the carbon atom more electrophilic and accelerating the initial attack. masterorganicchemistry.com This often leads to an unusual leaving group trend of F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions where bond strength is paramount. nih.govlibretexts.org However, if the decomposition of the Meisenheimer complex is the rate-limiting step, the stability of the leaving group anion becomes more critical, and the trend may shift. researchgate.net For chloro-dinitrobenzene derivatives, the initial nucleophilic attack is commonly the rate-limiting step. masterorganicchemistry.com

The methyl (–CH₃) group at the C1 position also influences the reaction. As an electron-donating group (via +I effect and hyperconjugation), it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 1-chloro-3,5-dinitrobenzene. It can also exert a minor steric effect on the incoming nucleophile, although this is generally less significant than the electronic effects.

Kinetic studies are essential for elucidating the detailed mechanism of SNAr reactions. They help determine the order of the reaction, identify the rate-limiting step, and quantify the effects of reactants, catalysts, and the reaction environment.

The general SNAr mechanism can have two possible rate-limiting steps:

Formation of the Meisenheimer complex (k₁) : This is the most common scenario, especially with good leaving groups like chloride. The initial attack of the nucleophile is energetically the most demanding step. masterorganicchemistry.com

Departure of the leaving group (k₂) : This can become rate-limiting if the leaving group is poor or if the Meisenheimer complex is particularly stable and requires significant activation energy to decompose. researchgate.net

For reactions of activated chloro-aromatics with amines, the formation of the intermediate is typically the rate-determining step. rsc.org

The solvent plays a crucial role in SNAr reactions by solvating the reactants, intermediates, and transition states. The choice of solvent can dramatically alter the reaction rate.

Polar Aprotic Solvents : Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (B52724) (MeCN) are particularly effective at accelerating SNAr reactions. rsc.org They can solvate the cation of the nucleophilic salt but are poor at solvating the anion, leaving the nucleophile "bare" and highly reactive. Furthermore, they effectively stabilize the polar, charged Meisenheimer complex and the transition states leading to it.

Polar Protic Solvents : Solvents like water, methanol (B129727), and ethanol (B145695) can also be used. However, they can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can slow the reaction compared to polar aprotic solvents. These solvents are better at solvating the departing leaving group, which can be important if leaving group departure is part of the rate-limiting step. rsc.org

Nonpolar Solvents : Reactions are generally much slower in nonpolar solvents like benzene (B151609) or hexane (B92381) because these solvents cannot effectively stabilize the charged Meisenheimer intermediate. researchgate.netrsc.org

The table below shows representative data for a related compound, 1-chloro-2,4-dinitrobenzene (B32670), illustrating the significant impact of the solvent on the reaction rate with the nucleophile piperidine (B6355638). A similar trend would be expected for this compound.

| Solvent | Type | Second-Order Rate Constant (k_A) / L mol⁻¹ s⁻¹ at 25°C |

|---|---|---|

| Hexane | Nonpolar | 0.0024 |

| Benzene | Nonpolar | 0.136 |

| Methanol | Polar Protic | 0.00045 |

| Acetonitrile | Polar Aprotic | 3.57 |

| Dimethylformamide (DMF) | Polar Aprotic | 14.8 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 58.0 |

Data adapted from studies on 1-chloro-2,4-dinitrobenzene with piperidine to illustrate solvent effects.

Kinetic Studies of SNAr Reactions

Influence of Nucleophile Structure and Concentration

The rate of nucleophilic aromatic substitution (SNAr) on substrates like this compound is significantly influenced by both the structure and concentration of the attacking nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. researchgate.netwikipedia.org

Nucleophile Structure: The reactivity of a nucleophile in an SNAr reaction is determined by factors such as its basicity, polarizability, and steric hindrance.

Basicity: Generally, a more basic nucleophile is more reactive. For instance, in reactions with substituted anilines, a linear relationship is often observed between the logarithm of the second-order rate constant (log k₂) and the pKa of the nucleophile. This indicates that a more basic aniline (B41778), which is better able to donate its electron pair, will react faster. researchgate.net

Steric Hindrance: The rate of reaction can be sensitive to the steric bulk of the nucleophile. For example, studies on the reactions of fluoro- and chloro-2,4-dinitrobenzene with n-butyl-, s-butyl-, and t-butyl-amine show that increasing the steric bulk around the nucleophilic atom can decrease the reaction rate. nih.gov

Nucleophile Concentration: The dependence of the reaction rate on nucleophile concentration can provide insights into the reaction mechanism. In many SNAr reactions, the rate is first-order with respect to the nucleophile concentration. This is observed in the reactions of chloro-2,4-dinitrobenzene with various amines, where plots of the observed rate constant (kobs) against amine concentration are linear and pass through the origin, indicating no base catalysis by a second amine molecule. nih.govsemanticscholar.org

However, in some cases, particularly with a poor leaving group, the reaction can exhibit base catalysis, where a second molecule of the nucleophile (or another base) assists in the removal of a proton from the Meisenheimer intermediate in the rate-determining step. This leads to a more complex, non-linear dependence on the nucleophile concentration. nih.gov

Thermodynamic Parameters of Activation (ΔH‡, ΔS‡, ΔG‡)

The thermodynamic parameters of activation—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—provide crucial information about the transition state of the SNAr reaction. These parameters are derived from studying the reaction kinetics at different temperatures.

For SNAr reactions of similar dinitro-aromatic compounds, the following trends are generally observed:

Enthalpy of Activation (ΔH‡): This parameter reflects the energy barrier of the reaction. Low values of ΔH‡ are often associated with the formation of a stabilized intermediate, such as the Meisenheimer complex. The strong electron-withdrawing nitro groups in this compound are expected to effectively stabilize the negative charge in the transition state, leading to a relatively low enthalpy of activation.

Entropy of Activation (ΔS‡): SNAr reactions typically exhibit large, negative values for the entropy of activation. researchgate.net This is consistent with a bimolecular rate-determining step where two reactant molecules (the substrate and the nucleophile) combine to form a single, more ordered transition state complex. This decrease in the degrees of freedom results in a negative ΔS‡.

A study on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with substituted anilines in methanol yielded a good linear relationship when plotting ΔH‡ versus ΔS‡, suggesting a common mechanism across the series of nucleophiles. researchgate.net

Table 1: Representative Activation Parameters for Hydrazinolysis of 2,4-Dinitrobenzene Derivatives in DMSO

| Leaving Group (X) | ΔH‡ (kJ/mol) | -ΔS‡ (J/mol·K) |

| -SO₂Ph | 28.83 | 187.22 |

| -SPh | 15.41 | 231.66 |

| -OPh | 5.74 | 236.91 |

| -OCH₃ | 5.17 | 243.97 |

Data adapted from a study on 2,4-dinitrophenyl derivatives, which are structurally similar and illustrate typical thermodynamic values for SNAr reactions. semanticscholar.org

Hydrogen-Bonded Nucleophile Effects

The presence of hydrogen bonding, either from the nucleophile itself or the solvent, can significantly impact the kinetics of SNAr reactions. Protic solvents or nucleophiles capable of hydrogen bonding can stabilize the transition state and intermediates, thereby affecting the reaction rate.

The effect of hydrogen-bond donor (HBD) solvents is particularly noteworthy. In reactions where the departure of the leaving group is part of the rate-limiting step, HBD solvents can accelerate the reaction by solvating and stabilizing the departing anion (e.g., Cl⁻). This assistance in breaking the carbon-leaving group bond lowers the activation energy. rsc.org

Conversely, if the initial nucleophilic attack is the rate-determining step, protic solvents can sometimes retard the reaction by forming hydrogen bonds with the nucleophile. This solvation shell can decrease the nucleophile's reactivity by lowering its ground-state energy and sterically hindering its approach to the substrate. researchgate.netfrontiersin.org Studies have shown that the reactivity sequence for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) is DMSO > MeCN > MeOH, which is influenced by intramolecular and intermolecular hydrogen bonding interactions that stabilize the zwitterionic intermediate. semanticscholar.org

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the this compound ring is exceptionally difficult and generally not observed under standard conditions. The benzene ring is severely deactivated by the powerful electron-withdrawing inductive and resonance effects of the two nitro groups and the inductive effect of the chlorine atom. minia.edu.egunizin.org These groups reduce the electron density of the aromatic π-system, making it a very poor nucleophile for attacking incoming electrophiles. unizin.org

Directing Effects of Substituents

If an electrophilic substitution reaction were forced to occur, the position of the incoming electrophile would be determined by the directing effects of the four existing substituents:

Nitro Groups (-NO₂): These are strong deactivating groups and are meta-directors. chemguide.co.uklibretexts.org The nitro group at C-3 directs an incoming electrophile to the C-1 and C-5 positions. The nitro group at C-5 directs towards the C-1 and C-3 positions.

Chloro Group (-Cl): This is a deactivating group but is an ortho-, para-director due to the ability of its lone pairs to stabilize the intermediate carbocation via resonance. organicchemistrytutor.com The chloro group at C-2 would direct an incoming electrophile to the C-4 and C-6 positions.

Methyl Group (-CH₃): This is a weakly activating group and is an ortho-, para-director. chemguide.co.uklibretexts.org The methyl group at C-1 would direct an incoming electrophile to the C-2, C-4, and C-6 positions.

Considering the combined effects, the directing influences are conflicting. However, the powerful meta-directing influence of the two nitro groups would likely dominate. The only position not directly activated or deactivated by a substituent is C-6, which is ortho to the chloro group and para to the methyl group. The C-4 position is para to both the methyl and chloro groups. Given the extreme deactivation of the ring, predicting a specific outcome is largely theoretical, as such reactions are highly improbable. minia.edu.eg

Common Reagents and Product Formation

Standard electrophilic aromatic substitution reactions require an electrophile and often a Lewis acid catalyst. masterorganicchemistry.com Common examples include:

Nitration: HNO₃ / H₂SO₄

Halogenation: Br₂ / FeBr₃ or Cl₂ / AlCl₃

Friedel-Crafts Alkylation: R-Cl / AlCl₃

Friedel-Crafts Acylation: R-COCl / AlCl₃

Due to the severe deactivation of the ring in this compound, these reactions are not expected to proceed. The electron-withdrawing groups make the ring less reactive than nitrobenzene, which itself requires harsh conditions for further substitution. msu.edu For instance, Friedel-Crafts reactions fail on strongly deactivated rings.

Reduction Reactions of Nitro Groups

The reduction of the nitro groups is a common and important reaction for this compound. A wide variety of reagents can be employed to reduce aromatic nitro groups to primary amines (-NH₂). wikipedia.orgmasterorganicchemistry.com

Common reagents and methods include:

Catalytic Hydrogenation: This is a clean and efficient method, typically involving hydrogen gas (H₂) and a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): A highly effective and common choice.

Raney Nickel (Raney Ni): Another active catalyst, often used when trying to avoid dehalogenation which can be a side reaction with Pd/C. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): A robust catalyst for this transformation. wikipedia.org

Metals in Acidic Media: This classic method involves the use of an easily oxidized metal in the presence of an acid, typically HCl. masterorganicchemistry.com

Iron (Fe) / HCl: A common, inexpensive, and effective combination.

Tin (Sn) / HCl: Historically used for this reduction.

Tin(II) Chloride (SnCl₂): A milder reducing agent that can be used in the presence of other reducible groups. commonorganicchemistry.com

Zinc (Zn) / HCl: Another viable metal-acid system.

Product Formation: The complete reduction of both nitro groups in this compound would yield 4-Chloro-5-methyl-1,3-diaminobenzene .

Selective Reduction: It is often possible to selectively reduce one nitro group in a polynitro compound. The outcome of selective reduction depends on the reagent and the steric and electronic environment of the nitro groups. With reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S), the least sterically hindered nitro group is often preferentially reduced. stackexchange.comechemi.com In this compound, the two nitro groups are in chemically distinct environments. The -NO₂ at C-3 is flanked by a chloro and a methyl-substituted carbon, while the -NO₂ at C-5 is flanked by a proton and a chloro-substituted carbon. The nitro group at C-5 is likely less sterically hindered and may be reduced preferentially under carefully controlled conditions. acs.org

Catalytic Hydrogenation and Metal Hydride Reductions

Catalytic hydrogenation is a primary method for the reduction of nitroaromatic compounds. While specific kinetic data for this compound is not extensively detailed in publicly available literature, the mechanisms can be inferred from studies on structurally similar molecules such as dinitrobenzene and nitrochlorobenzene.

The process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon or alumina. The reaction is carried out under a hydrogen gas atmosphere. The general pathway involves the stepwise reduction of the nitro groups (—NO₂) to nitroso (—NO), hydroxylamino (—NHOH), and finally to amino (—NH₂) groups.

For dinitrotoluenes, selective reduction of one nitro group is a significant challenge. The choice of catalyst, solvent, temperature, and pressure can influence the selectivity and yield of the desired products, which can range from chloro-methyl-nitroanilines to chloro-methyl-diaminobenzenes. For instance, in the hydrogenation of m-dinitrobenzene, Ru-SnOx/Al₂O₃ catalysts have been shown to be effective for the selective conversion to m-nitroaniline.

Table 1: Catalyst Performance in the Hydrogenation of Related Nitroaromatic Compounds

| Compound | Catalyst | Primary Product | Key Findings |

|---|---|---|---|

| m-Dinitrobenzene | Ru-SnOx/Al₂O₃ | m-Nitroaniline | Demonstrates the feasibility of selective hydrogenation of one nitro group in a dinitro compound. |

| o-Nitrochlorobenzene | Pd/C | 2,2'-Dichlorohydrazobenzene | Shows that under specific conditions (presence of a base), reductive coupling to form a hydrazo compound can occur instead of full reduction to an amine. |

| 2,5-Dichloronitrobenzene | Raney Nickel | 2,5-Dichloroaniline | Illustrates a standard hydrogenation to the corresponding aniline derivative. |

Information regarding the reduction of this compound by metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), is sparse. Generally, these reagents are less effective for the reduction of aromatic nitro groups to amines unless used under specific conditions or with catalysts, as they are more commonly used for reducing other functional groups.

Reductive Cyclization Pathways (e.g., Indole (B1671886) Synthesis)

The structure of this compound, being a derivative of 2-nitrotoluene (B74249), makes it a potential precursor for heterocyclic synthesis through reductive cyclization. A prominent example of such a pathway is the Leimgruber-Batcho indole synthesis.

This method involves the reaction of a 2-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine). The subsequent step is a reductive cyclization of this intermediate to form the indole ring. The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or chemical reducing agents like ammoniacal ferrous sulfate. nih.gov

The general mechanism proceeds as follows:

Condensation: The methyl group of the nitrotoluene condenses with the formamide acetal to form the enamine intermediate.

Reduction & Cyclization: The nitro group of the enamine intermediate is reduced to an amino group. This newly formed amine then attacks the enamine double bond, and subsequent elimination of dimethylamine (B145610) leads to the formation of the indole ring system.

This synthetic route is highly versatile and allows for the preparation of various substituted indoles. researchgate.net For this compound, this pathway could theoretically lead to the formation of a chloro-nitro-indole, a valuable scaffold in medicinal chemistry. The specific substitution pattern on the resulting indole would depend on which nitro group participates in the cyclization.

Photochemical Reactivity and Photostimulated Transformations

The presence of nitro groups makes this compound susceptible to photochemical transformations. Upon absorption of UV light, nitroaromatic compounds can undergo a variety of reactions, often initiated by the formation of highly reactive intermediates.

Radical Anion Intermediates and Reaction Pathways

A key step in the photochemistry of many nitroaromatic compounds is the formation of a radical anion. nih.gov This species forms when the molecule in an excited state accepts an electron. In aqueous environments, the photochemical degradation of dinitrotoluenes (DNTs) has been observed to proceed through several pathways. nih.gov

Studies on 2,4-dinitrotoluene (B133949), a closely related isomer, show that photolysis in the presence of an oxidizing agent like hydrogen peroxide can lead to a variety of products. The reaction pathways are believed to involve:

Side-chain Oxidation: The methyl group can be oxidized to a benzyl (B1604629) alcohol, then to a benzaldehyde, and finally to a benzoic acid derivative.

Decarboxylation: The resulting dinitrobenzoic acid can lose CO₂, leading to the formation of a dinitrobenzene compound.

Hydroxylation: The aromatic ring can be attacked by hydroxyl radicals, leading to the formation of nitrophenols.

Ring Cleavage: Ultimately, the benzene ring can be cleaved to form smaller aliphatic acids and aldehydes. nih.gov

The formation of the radical anion of dinitrotoluene has been confirmed by EPR analysis. aps.orgresearchgate.net These radical anions are highly reactive and can undergo further reactions, such as the loss of a nitrite (B80452) group. aps.orgresearchgate.net The stability and reactivity of these intermediates are crucial in determining the final degradation products.

Inhibition Studies in Photochemical Reactions

The rate and efficiency of photochemical reactions can be significantly altered by the presence of other chemical species that can act as inhibitors or sensitizers.

Sensitization: In the context of photochemical degradation, some substances can increase the reaction rate. A study on the photolysis of 2,4-dinitrotoluene in aqueous solutions found that humic acids and sodium chloride acted as sensitizers. nih.gov The presence of humic acids decreased the half-life of 2,4-DNT from approximately 4 hours to 2 hours, while sodium chloride reduced it further to about 1 hour. nih.gov This sensitizing effect suggests that indirect photolysis pathways, potentially involving radical species generated from these substances, play a significant role.

Quenching (Inhibition): Conversely, quenching is a process that inhibits a photochemical reaction or phenomenon, such as fluorescence. The detection of nitroaromatic compounds often relies on the fluorescence quenching of specific sensor molecules. For example, a fluorescent copolymer has been shown to experience significant fluorescence quenching upon interaction with dinitrotoluene (DNT). nih.gov This process occurs via photo-induced electron transfer from the excited polymer to the electron-deficient DNT molecule. This quenching is a form of inhibition of the fluorescence photophysical process and is the basis for developing sensors for nitroaromatic explosives. nih.gov The efficiency of this quenching can be quantified using the Stern-Volmer equation.

Table 2: Influence of Chemical Species on Photolysis of 2,4-Dinitrotoluene

| Species | Effect | Observed Outcome | Mechanism |

|---|---|---|---|

| Humic Acids | Sensitizer | Increased rate of photolysis (Half-life decreased). nih.gov | Acts as a photosensitizer, likely promoting indirect photolysis. nih.gov |

| Sodium Chloride | Sensitizer | Significantly increased rate of photolysis. nih.gov | Enhances the photodegradation process in aqueous solution. nih.gov |

| Fluorescent Polymers | Quencher | Inhibition (quenching) of fluorescence. nih.gov | Photo-induced electron transfer from the excited polymer to DNT. nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography and Single Crystal Structure Analysis

A definitive single-crystal X-ray diffraction analysis for 2-chloro-1-methyl-3,5-dinitrobenzene has not been identified in the surveyed literature. Such an analysis is crucial for empirically determining the precise three-dimensional arrangement of atoms and molecules within a crystal lattice.

Without experimental crystallographic data, the crystal system (e.g., monoclinic, orthorhombic) and space group of this compound remain undetermined.

The specific bond lengths, bond angles, and dihedral angles for this compound are unknown without crystal structure data. It is expected that the benzene (B151609) ring would be largely planar, but steric hindrance between the ortho-chloro and methyl groups, as well as the two nitro groups, would likely cause out-of-plane twisting of these substituents. The dihedral angles between the nitro groups and the benzene ring would be of particular interest.

The nature of the intermolecular forces governing the crystal packing of this compound can only be hypothesized. Interactions such as C—H···O hydrogen bonds between the methyl or aromatic protons and the oxygen atoms of the nitro groups are plausible. Halogen bonding involving the chlorine atom and π-π stacking interactions between the aromatic rings are also potential features that would influence the crystal structure.

To provide context, we can examine the crystal structure of a related isomer, 1-Chloro-2-methyl-4-nitrobenzene . A study of this compound revealed that it crystallizes in the monoclinic space group P2₁/n. chemicalbook.comcas.org The molecule is nearly planar, with the nitro group exhibiting a small dihedral angle of 6.2(3)° with respect to the phenyl ring. chemicalbook.comcas.org Its crystal structure is stabilized by π-π contacts, C—H···O hydrogen bonds, and close Cl···O contacts. chemicalbook.comcas.org Another related compound, Methyl 4-chloro-3,5-dinitrobenzoate , crystallizes in the triclinic system. In this molecule, the two nitro groups and the ester group are significantly twisted out of the plane of the benzene ring, with dihedral angles of 29.6(1)°, 82.3(1)°, and 13.7(1)°, respectively. archive.org These examples highlight how the substitution pattern profoundly affects molecular conformation and crystal packing.

Table 1: Crystallographic Data for Selected Chloronitrobenzene Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles | Intermolecular Interactions |

|---|---|---|---|---|

| 1-Chloro-2-methyl-4-nitrobenzene | Monoclinic | P2₁/n | Nitro group vs. phenyl ring: 6.2(3)° | π-π stacking, C—H···O, Cl···O contacts chemicalbook.comcas.org |

| Methyl 4-chloro-3,5-dinitrobenzoate | Triclinic | P-1 | Nitro groups vs. benzene ring: 29.6(1)°, 82.3(1)° | C—H···O interactions archive.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H and ¹³C NMR spectral data for this compound were not found in the available resources. NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons and the two aromatic protons. Due to the asymmetrical substitution pattern, the two aromatic protons would be in different chemical environments and would likely appear as distinct signals, possibly with observable coupling. The chemical shifts would be significantly influenced by the electron-withdrawing effects of the two nitro groups and the chlorine atom.

The ¹³C NMR spectrum would be expected to show seven unique carbon signals: one for the methyl group and six for the aromatic carbons, as they are all in chemically non-equivalent environments. The carbons bonded to the nitro groups and the chlorine atom would show characteristic downfield shifts.

For comparison, the ¹H NMR spectrum of 4-Chloronitrobenzene in CDCl₃ shows two distinct signals for the aromatic protons, reflecting the symmetry of the molecule. materialsproject.orgrsc.org The ¹H NMR spectrum of 1-Chloro-3-nitrobenzene is more complex, showing distinct signals for each of the four aromatic protons.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Chloro-2-methyl-4-nitrobenzene |

| 4-Chloronitrobenzene |

| 1-Chloro-3-nitrobenzene |

Advanced NMR Techniques for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, standard 1H and 13C NMR would confirm the connectivity of atoms by revealing the number of unique protons and carbons, their chemical environments, and coupling interactions. The 1H NMR spectrum would be expected to show two singlets for the aromatic protons and a singlet for the methyl group protons, with integration values corresponding to their respective counts.

However, the specific application of advanced NMR techniques for stereochemical assignments is not relevant to this compound itself, as the molecule is achiral and does not possess stereoisomers. In molecules where stereoisomerism is possible, advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable. ipb.pt NOESY experiments allow for the determination of the relative configuration of substituents by detecting protons that are close in space, which results in cross-peaks in the 2D spectrum. ipb.pt For instance, in complex heterocyclic structures, the presence or absence of a NOE correlation between specific protons can definitively establish cis or trans relationships, which is crucial for assigning their stereochemistry. ipb.pt

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. The spectra for this compound would be characterized by absorption bands corresponding to the vibrations of its constituent parts: the substituted benzene ring, the nitro groups, the chloro group, and the methyl group.

Aromatic nitro compounds exhibit strong and characteristic absorptions for the nitro (NO2) group. core.ac.uk The asymmetric stretching vibration typically appears in the 1570-1485 cm⁻¹ region, while the symmetric stretching is found between 1370-1320 cm⁻¹. core.ac.uk The C-Cl stretching vibration is generally observed in the 800-600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the aromatic C=C stretching vibrations occur in the 1650-1430 cm⁻¹ region. core.ac.uk

Raman spectroscopy serves as a complementary technique to IR. semanticscholar.org Due to the presence of the nitro groups and the aromatic system, resonance Raman effects may be observed, which can provide insights into the molecule's structure. aip.org Graphene-Enhanced Raman Spectroscopy (GERS) has been used to monitor reactions of nitroaromatic compounds, highlighting the sensitivity of Raman techniques to the nitro functional group. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric Stretching | C-H (aromatic) | 3100-3000 | researchgate.net |

| Asymmetric/Symmetric Stretching | C-H (methyl) | 2980-2870 | core.ac.uk |

| Stretching | C=C (aromatic ring) | 1650-1430 | core.ac.uk |

| Asymmetric Stretching | N=O (nitro group) | 1625-1540 | ijsr.net |

| Symmetric Stretching | N=O (nitro group) | 1400-1320 | core.ac.ukijsr.net |

| In-plane Bending | C-H | 1300-1000 | researchgate.net |

| Out-of-plane Bending | C-H | 1000-750 | researchgate.net |

Note: The exact frequencies can be influenced by the specific electronic and steric environment within the molecule.

UV-Visible Spectroscopy for Electronic Structure Characterization

UV-Visible spectroscopy is utilized to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* and n → π* transitions associated with the nitroaromatic system. The benzene ring itself has characteristic absorptions, but the presence of two nitro groups (strong chromophores) and the chlorine and methyl groups (auxochromes) significantly modifies the spectrum.

Nitroaromatic compounds typically display intense absorption bands in the UV region. researchgate.net For example, 1-chloro-2,4-dinitrobenzene (B32670) shows a maximum absorption (λmax) that can be used as a reference point. nih.gov The nitro groups extend the conjugation of the π-system, causing a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. The electronic transitions are influenced by the solvent polarity. Studies on related compounds like 2-chloro-3,5-dinitropyridine (B146277) have also utilized UV spectroscopy to characterize the electronic interactions between the nitro groups and the aromatic system. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π → π* | Dinitrobenzene ring | ~230-280 nm |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

For this compound (C7H5ClN2O4), High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov The calculated monoisotopic mass is 215.9938 Da. nih.gov

In standard Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M+) would be observed at m/z ≈ 216. A key diagnostic feature would be the presence of an M+2 peak with an intensity approximately one-third of the M+ peak, which is characteristic of compounds containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.commiamioh.edu

The fragmentation pattern would provide further structural confirmation. Nitroaromatic compounds undergo characteristic fragmentation pathways. researchgate.netnih.gov Expected fragmentation for this compound would include:

Loss of a nitro group (•NO2, 46 Da) to give a fragment at [M-46]+.

Loss of an oxygen atom (•O, 16 Da) from a nitro group to yield [M-16]+.

Loss of a chlorine radical (•Cl, 35/37 Da) to form [M-35]+.

Cleavage of the methyl group (•CH3, 15 Da).

Femtosecond laser mass spectrometry studies on similar molecules like nitrotoluene have shown that while the molecular ion can be observed, significant fragmentation also occurs, including the loss of the NO2 group. strath.ac.uk

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Loss | m/z (for ³⁵Cl) |

|---|---|---|

| [C₇H₅³⁵ClN₂O₄]⁺• | Molecular Ion (M⁺•) | 216 |

| [C₇H₅³⁵ClN₂O₃]⁺• | Loss of •O | 200 |

| [C₇H₅³⁵ClN O₂]⁺• | Loss of •NO₂ | 170 |

| [C₇H₅N₂O₄]⁺ | Loss of •Cl | 181 |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.denih.govscispace.com This theory is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state energy and other properties of a system are a functional of the electron density. wikipedia.orgmpg.de DFT has become a widely used tool in chemistry for its balance of accuracy and computational cost, enabling the study of larger and more complex molecules. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.netstackexchange.com Conversely, a larger gap indicates greater stability and lower reactivity. researchgate.net Analysis of the spatial distribution of these orbitals can provide insights into the regions of a molecule that are likely to act as an electron donor (HOMO) or an electron acceptor (LUMO). wuxiapptec.com

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) surface is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. wolfram.comlibretexts.orguni-muenchen.de It is used to predict the reactive sites for electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually colored blue, are electron-poor and are likely sites for nucleophilic attack. wolfram.comnih.gov

An MEP surface analysis of 2-Chloro-1-methyl-3,5-dinitrobenzene would reveal the charge distribution across the molecule, highlighting the influence of the electron-withdrawing nitro groups and the chloro substituent on the benzene (B151609) ring. This would provide valuable information about its intermolecular interactions. Specific MEP maps for this compound were not found in the available literature.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations are powerful tools for the prediction of reaction pathways and the elucidation of reaction mechanisms. nih.govresearchgate.netrsc.orgacs.orgchemrxiv.org These methods can be used to map out the energetic landscape of a reaction, identifying reactants, products, intermediates, and transition states.

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgfiveable.mestudysmarter.co.uklibretexts.org A transition state is a high-energy, transient species that exists at the saddle point on a potential energy surface between reactants and products. Quantum chemical calculations can be employed to locate and characterize the geometry of transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a crucial factor in determining the reaction rate. fiveable.me

For a reaction involving this compound, these calculations could predict the structure of the transition state and the energy barrier to be overcome, offering insights into the reaction kinetics. However, specific studies detailing such calculations for this compound are not present in the provided search results.

The energetic landscape, or potential energy surface, provides a comprehensive depiction of a chemical reaction. uspex-team.orgacs.orgacs.org By mapping this landscape, chemists can identify all possible intermediates and transition states, and thus all possible reaction pathways. acs.org This allows for a detailed understanding of the reaction mechanism and can help in predicting the major and minor products of a reaction.

A complete energetic landscape mapping for a reaction involving this compound would provide a deep understanding of its reactivity. Such a study would involve extensive computational resources to explore the complex potential energy surface. At present, detailed energetic landscape maps for reactions of this specific compound are not available in the surveyed literature.

Prediction of Reactivity Parameters and Selectivity

The reactivity of this compound is fundamentally governed by its electronic structure. The presence of two electron-withdrawing nitro groups (NO₂) and a chlorine atom significantly influences the electron distribution within the benzene ring, making it susceptible to nucleophilic attack. Computational models, particularly those employing Density Functional Theory (DFT), are pivotal in quantifying this reactivity.

Key reactivity parameters that can be theoretically predicted include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly indicative of a molecule's ability to accept electrons, and a lower LUMO energy suggests a higher susceptibility to nucleophilic attack. For dinitrobenzene derivatives, the LUMO is typically localized on the aromatic ring, with significant contributions from the nitro groups.

Selectivity in reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), is also predictable through computational modeling. By calculating the partial atomic charges and the Fukui functions, chemists can identify the most likely sites for nucleophilic attack. In this molecule, the carbon atoms attached to the chlorine and the nitro groups are the most electron-deficient and, therefore, the primary targets for nucleophiles. The precise selectivity will be influenced by the nature of the attacking nucleophile and the reaction conditions, but theoretical models can provide a reliable initial assessment of the regioselectivity.

| Reactivity Parameter | Predicted Trend for this compound | Influence of Substituents |

| LUMO Energy | Low | The two nitro groups and the chlorine atom significantly lower the LUMO energy, increasing susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively small | A smaller energy gap generally indicates higher reactivity. |

| Electrophilicity Index (ω) | High | The strong electron-withdrawing nature of the substituents leads to a high electrophilicity index. |

| Site of Nucleophilic Attack | Carbon atom bonded to the chlorine | The chlorine atom is a good leaving group, and the carbon to which it is attached is activated by the ortho and para nitro groups. |

Theoretical Decomposition Enthalpies and Thermal Stability Predictions

The thermal stability of energetic materials like this compound is a critical safety parameter. Computational chemistry offers a powerful means to predict thermal stability by calculating bond dissociation energies (BDEs) and theoretical decomposition enthalpies.

Theoretical studies on substituted nitrobenzenes have shown that the position of the substituents significantly impacts the C-NO₂ bond strength. While specific calculated values for the C-NO₂ BDEs in this compound are not widely published, it is expected to be in the range typical for dinitroaromatic compounds.

The initial step in the thermal decomposition of this compound is likely the homolytic cleavage of a C-NO₂ bond, leading to the formation of a phenyl radical and a nitrogen dioxide radical. Subsequent reactions of these highly reactive species would then lead to the formation of gaseous products and the release of a significant amount of energy.

| Thermal Stability Parameter | Predicted Characteristics for this compound | Key Influencing Factors |

| C-NO₂ Bond Dissociation Energy (BDE) | Expected to be the weakest covalent bond, initiating decomposition. | The electronic effects of the chloro, methyl, and other nitro group substituents will influence the exact BDE. |

| Heat of Formation (ΔHf) | Predicted to be positive, indicating an endothermic formation process and inherent energetic nature. | The number and type of functional groups contribute to the overall heat of formation. |

| Initial Decomposition Step | Homolytic cleavage of a C-NO₂ bond. | The relative strengths of the two C-NO₂ bonds will determine which one is more likely to break first. |

| Overall Thermal Stability | Considered a moderately stable energetic material, but sensitive to heat. | The balance of activating (nitro, chloro) and deactivating (methyl) groups on the aromatic ring. |

Research on Environmental Degradation of this compound Remains Limited

Consequently, a detailed, scientifically accurate article adhering to the specified structure of microbial metabolism, biodegradation pathways, and advanced physicochemical remediation methodologies cannot be generated at this time. The principles of microbial degradation and chemical oxidation are highly specific to the structure of a compound. The presence and position of the chlorine atom and nitro groups on the toluene (B28343) ring critically influence enzymatic recognition and reactivity with oxidizing agents. Extrapolating findings from compounds like 2,4-DNT or other chloronitrophenols to this compound would be scientifically unfounded.

For context, research on analogous compounds has established several key degradation principles that would likely inform future studies on this compound:

Microbial Degradation of Related Compounds:

Bacterial and Fungal Mechanisms: Studies on compounds like 2,4-dinitrotoluene (B133949) have identified bacteria, such as certain Pseudomonas and Burkholderia species, capable of using DNT as a sole carbon and energy source. nih.govdtic.mil Fungi have also been shown to transform DNT and TNT. nih.govnih.gov These processes can occur under both aerobic and anaerobic conditions.

Nitro Group Reduction: A primary mechanism in the biodegradation of nitroaromatics is the sequential reduction of the nitro groups (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. nih.govasm.org This is often the initial step in both aerobic and anaerobic pathways.

Dechlorination: For chlorinated aromatic compounds, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a critical step often mediated by anaerobic bacteria. nih.govnih.gov

Enzymatic Catalysis: Specific enzymes, particularly nitroreductases, are essential for reducing the nitro groups. nih.govnih.gov Dioxygenase enzymes can also initiate degradation by adding two hydroxyl groups to the aromatic ring, often leading to the removal of a nitro group as nitrite (B80452). nih.gov

Advanced Physicochemical Remediation of Related Compounds:

Ozonation and Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize recalcitrant organic pollutants. kirj.ee Processes like UV/O₃, UV/H₂O₂, and Fenton reactions (Fe²⁺/H₂O₂) have been effectively used to degrade compounds like DNT isomers and 2,4-dinitrophenol. kirj.eenih.govdnu.dp.ua Ozonation can break down the aromatic ring, leading to the formation of smaller, more biodegradable organic acids and eventually complete mineralization to CO₂, water, and inorganic ions. nih.gov

Future research is necessary to specifically investigate the microbial consortia and enzymatic systems capable of degrading this compound and to determine the efficacy and reaction pathways of various advanced oxidation processes for its remediation. Such studies would be crucial for assessing its environmental fate and developing effective cleanup strategies.

Environmental and Remediation Oriented Degradation Research

Advanced Physicochemical Remediation Methodologies (as related to degradation studies)

Photolytic and Photocatalytic Degradation Studies

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the photolytic and photocatalytic degradation of 2-Chloro-1-methyl-3,5-dinitrobenzene. While research has been conducted on the degradation of other nitroaromatic compounds, such as various isomers of dinitrotoluene, the specific degradation pathways, kinetics, and byproducts for this compound under photolytic or photocatalytic conditions have not been documented in available research.

The unique molecular structure of this compound, featuring a chlorine atom in addition to the methyl and two nitro groups on the benzene (B151609) ring, would likely result in distinct photochemical behavior compared to other dinitrotoluene isomers. However, without specific experimental data, any discussion of its degradation would be speculative and fall outside the scope of this focused article.

Consequently, no detailed research findings or data tables on the photolytic and photocatalytic degradation of this specific compound can be presented.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. lcms.cz For a compound like 2-Chloro-1-methyl-3,5-dinitrobenzene, developing a robust HPLC method is essential for achieving accurate and reproducible results.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely utilized method for the analysis of moderately polar to nonpolar compounds such as this compound. In this technique, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) - C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical RP-HPLC method for a related compound, 2-Methyl-3,5-dinitrobenzoyl chloride, employs a mobile phase containing acetonitrile (MeCN) and water. sielc.com Columns packed with 5-micron octadecylsilane (ODS) spherical particles are commonly used. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers a significant advantage in terms of speed and resolution for the analysis of such compounds. sielc.com The use of smaller particles leads to more efficient separations and allows for faster flow rates, reducing analysis time without compromising performance. sielc.com

Table 1: Comparison of HPLC and UPLC for Analytical Applications

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| System Pressure | Lower | Higher |

| Solvent Consumption | Higher | Lower |

For complex samples containing this compound and potential impurities, gradient elution is often preferred over isocratic elution (where the mobile phase composition remains constant). In gradient elution, the composition of the mobile phase is changed during the chromatographic run. This is typically achieved by increasing the proportion of the organic solvent (e.g., acetonitrile) in the aqueous mobile phase over time.

Optimization of the gradient profile is critical for achieving the desired separation. This involves adjusting the initial and final mobile phase compositions, the rate of change of the composition (the gradient slope), and the duration of the gradient. A well-optimized gradient can ensure that all compounds of interest are eluted as sharp, symmetrical peaks with adequate resolution from other components in the sample matrix.

Several detection techniques can be coupled with HPLC for the analysis of this compound.

UV Detection: Due to the presence of the nitroaromatic chromophore, this compound absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum. A UV detector is therefore a simple, robust, and common choice for its quantification. The selection of an appropriate wavelength, often corresponding to the compound's absorption maximum (λmax), is crucial for achieving high sensitivity. For similar nitroaromatic compounds, detection wavelengths are often set between 240 nm and 340 nm. nih.gov

Fluorescence Detection: While this compound itself is not naturally fluorescent, fluorescence detection can be employed following derivatization with a fluorescent tag. This approach can significantly enhance sensitivity and selectivity, which is particularly useful for trace-level analysis.

Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly specific and sensitive detection method. LC-MS allows for the determination of the molecular weight of the analyte, which provides a high degree of confidence in its identification. For LC-MS applications, it is important to use a mobile phase that is compatible with the mass spectrometer's ionization source. For instance, non-volatile acids like phosphoric acid should be replaced with volatile alternatives such as formic acid. sielc.com While high pH mobile phases can be beneficial for the separation of some compounds, they are not always expected to negatively impact the response of basic compounds in electrospray ionization positive mode (ESI+). researchgate.net

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a process that demonstrates that the procedure is reliable, reproducible, and accurate for the quantification of the analyte. The key parameters for HPLC method validation are outlined below. nih.gov

Table 2: Key Parameters for HPLC Method Validation

| Parameter | Description |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |